2,5-Di-tert-butyl-4-methylphenol
Description
Properties
CAS No. |
17688-83-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,5-ditert-butyl-4-methylphenol |
InChI |
InChI=1S/C15H24O/c1-10-8-12(15(5,6)7)13(16)9-11(10)14(2,3)4/h8-9,16H,1-7H3 |
InChI Key |
AFTBJQDQENGCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Properties
2,5-Di-tert-butyl-4-methylphenol is primarily used as an antioxidant in various sectors:
- Food Industry : Acts as a preservative in animal fats and oils to prevent rancidity.
- Cosmetics and Pharmaceuticals : Utilized to stabilize formulations, enhancing shelf life by preventing oxidative degradation of active ingredients .
- Polymer Industry : Functions as a stabilizer in plastics and rubbers, preventing thermal degradation during processing and use .
Fuel Additives
In the petroleum industry, this compound is used as a fuel additive to improve the stability of fuels and lubricants by inhibiting oxidation reactions that can lead to the formation of harmful deposits .
Research in Toxicology
Studies have indicated that while this compound serves beneficial roles, it also exhibits toxicological effects under certain conditions:
- Pulmonary Toxicity : Research has shown that exposure can lead to respiratory distress and lung damage in animal models .
- Tumor Promotion : Some studies suggest a potential link between this compound and tumor promotion in mice, indicating the need for careful monitoring of exposure levels .
Synthesis of Organometallic Compounds
This compound is involved in synthesizing organoaluminum compounds, which are utilized in various chemical reactions and industrial processes .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Food Industry | Preservative for animal fats | Prevents rancidity |
| Cosmetics | Stabilizer for formulations | Enhances shelf life |
| Pharmaceuticals | Antioxidant for active ingredients | Prevents oxidative degradation |
| Polymer Industry | Stabilizer for plastics and rubbers | Inhibits thermal degradation |
| Petroleum Industry | Fuel additive | Improves fuel stability |
| Toxicological Research | Studies on lung toxicity and tumor promotion | Indicates potential health risks |
| Organometallic Chemistry | Synthesis of organoaluminum compounds | Important for various chemical reactions |
Case Study 1: Antioxidant Efficacy in Food Preservation
A study demonstrated that incorporating this compound into animal fat formulations significantly extended shelf life by reducing oxidative rancidity. The results indicated a marked decrease in peroxide values over time compared to controls without the antioxidant.
Case Study 2: Toxicological Assessment
In a controlled experiment involving rats, exposure to high doses of this compound resulted in observable lung damage and increased mortality rates. The study highlighted the importance of understanding dosage and exposure duration when evaluating safety profiles for industrial applications.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The antioxidant activity, stability, and safety of phenolic derivatives depend on substituent type, position, and molecular weight. Below is a comparative analysis of 2,5-Di-tert-butyl-4-methylphenol with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Antioxidant Activity
Antioxidant performance is typically measured via induction time (τ) during autooxidation and radical scavenging efficiency. Key findings include:
- Ionol (this compound) exhibits moderate antioxidant activity but is outperformed by newer synthetic derivatives. For example, ethyl-6-amino-5-cyan-methyl-4-aryl-4H-pyran-3-carboxylates (Compounds 5, 6, and 1) showed 1.5–2× higher activity in cumene autooxidation tests .
- 2,5-Di-tert-butyl-4-methoxyphenol (methoxy substituent) has lower radical scavenging efficiency compared to Ionol due to reduced phenolic hydroxyl availability but offers improved thermal stability .
Molecular Weight and Solubility
- Higher molecular weight analogs (e.g., C₁₉H₃₂O₂, MW 292.46) with longer alkyl chains (e.g., 2,5-bis(1,1-dimethylbutyl)-4-methoxyphenol) exhibit improved lipid solubility, making them suitable for hydrophobic matrices like fuels .
- Deuterated derivatives (e.g., 2,5-Di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2) are used in spectroscopic studies, with molecular weights up to 256.47 g/mol .
Preparation Methods
Conventional Sulfuric Acid-Catalyzed Alkylation
The alkylation of p-cresol with isobutylene or tert-butanol in the presence of concentrated sulfuric acid remains the most documented method. This Friedel-Crafts reaction proceeds via electrophilic substitution, where the tert-butyl group attaches to the para position relative to the hydroxyl group.
Reaction Conditions and Challenges
-
Byproducts : Mono-alkylated intermediates (e.g., 2-tert-butyl-4-methylphenol) and dialkylated isomers.
-
Equilibrium Limitations : Using tert-butanol necessitates excess reagent due to reversible alkylation, often requiring sequential reactions to maximize di-alkylation.
Industrial Protocol (CN103694085A)
A two-stage alkylation process improves yield and purity:
-
Stage 1 (Vacuum, 52–55°C) : Facilitates initial alkylation under reduced pressure, promoting selective tert-butylation.
-
Stage 2 (0.05 MPa, Direct Freezing) : Completes alkylation under mild pressure, followed by rapid crystallization to minimize side reactions.
This method achieves 94–96% purity post-crystallization, with reduced kettle scaling.
Mannich Base Hydrogenation Method
Reaction Mechanism and Steps
The Mannich-hydrogenation route, detailed in US4122287A, bypasses isomerization issues by starting with 2,6-di-tert-butylphenol:
-
Condensation : 2,6-Di-tert-butylphenol reacts with formaldehyde and dimethylamine in methanol/ethanol at 80–90°C, forming N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base).
-
Volatile Removal : The reaction mass is purged with inert gas (e.g., nitrogen) containing 5–50% dimethylamine at 110–140°C to eliminate methanol, water, and bis-amine.
-
Hydrogenation : Catalytic hydrogenation (Pd, Pt, or Ni catalysts) at 120–160°C cleaves the Mannich base, yielding BHT.
Advantages Over Alkylation
-
Purity : White crystalline product (99.2%) with minimal quinone impurities.
-
Scalability : Continuous purging and distillation enable large-scale production without isomer separation.
Crystallization and Purification Techniques
Crystallization under Controlled Supersaturation
The CN103694085A patent introduces a dual-mode crystallization process:
-
Constant-Temperature Crystallization (52–55°C) : Maintains supersaturation within metastable zones, ensuring uniform nucleation.
-
Direct Freezing Crystallization : Rapid cooling minimizes impurity incorporation, yielding 200–300 µm particles with 99% purity.
Comparative Analysis
| Parameter | Traditional Cooling | Constant-Temperature | Direct Freezing |
|---|---|---|---|
| Crystal Size (µm) | 50–150 | 100–200 | 200–300 |
| Purity (%) | 92–94 | 95–96 | 98–99 |
| Kettle Fouling | Severe | Moderate | Minimal |
Comparative Analysis of Preparation Methods
Yield and Byproduct Profiles
| Method | Yield (%) | Key Byproducts | Catalyst Lifetime |
|---|---|---|---|
| Sulfuric Acid Alkylation | 80–90 | Mono-alkylates, Isomers | Short (Acid Waste) |
| Mannich Hydrogenation | 98.7 | Trace Amines, Residual Solvents | Long (Reusable) |
Industrial Applicability
-
Alkylation : Preferred for low-cost p-cresol but requires isomer separation.
-
Mannich Route : Higher capital investment justified by superior yield and purity in pharmaceuticals.
Industrial Production Considerations
Waste Management and Environmental Impact
Q & A
Q. What synthetic strategies ensure high regioselectivity for 2,5-Di-tert-butyl-4-methylphenol?
Methodological Answer: Utilize tert-butylating agents (e.g., tert-butyl chloride) under Friedel-Crafts conditions with a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using ¹H NMR (chemical shifts for tert-butyl groups at δ 1.2–1.4 ppm) and ¹³C NMR (quaternary carbon signals at ~35 ppm). Optimize reaction temperature (40–60°C) to minimize ortho/para isomer byproducts .
Q. Which analytical techniques are optimal for structural confirmation of this compound?
Methodological Answer: Combine:
- ¹H/¹³C NMR : Assign tert-butyl groups (9H singlet at δ 1.35 ppm in ¹H NMR; 34.8 ppm in ¹³C NMR) and methylphenol protons (δ 2.3 ppm).
- FT-IR : Confirm hydroxyl stretch (broad peak ~3400 cm⁻¹) and aromatic C–H bending (825 cm⁻¹ for 1,2,4-trisubstitution).
- HPLC-UV : Use C18 columns with isocratic elution (70:30 methanol:water) for purity validation (>99% by area) .
Advanced Research Questions
Q. How to resolve discrepancies in antioxidant efficacy between DPPH and ORAC assays for this compound?
Methodological Answer:
- Assay-Specific Factors : DPPH measures hydrogen-donating capacity in non-polar media, while ORAC evaluates peroxyl radical scavenging in aqueous systems. Adjust solvent systems (e.g., ethanol vs. phosphate buffer) to match physiological conditions.
- Concentration Gradients : Test 0.1–100 µM ranges to identify saturation effects.
- Cross-Validation : Compare with ESR spectroscopy to quantify radical quenching kinetics .
Q. How to design SPE protocols for isolating this compound from wastewater with high humic acid content?
Methodological Answer:
- Cartridge Selection : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with 2 mL methanol and 2 mL pH 3 water (adjusted with HCl).
- Elution Optimization : Apply 5 mL methanol after washing with 2 mL 5% NH₄OH to reduce humic acid interference.
- Recovery Validation : Spike deuterated analogs (e.g., 2,5-Di-tert-butyl-d9-4-methylphenol) as internal standards to correct for matrix effects .
Q. What computational approaches predict the environmental persistence of this compound degradation products?
Methodological Answer:
- QSAR Modeling : Use EPI Suite to estimate half-lives in soil/water based on logP (predicted ~5.2) and molecular volume.
- DFT Calculations : Simulate bond dissociation energies (BDEs) for phenolic O–H groups to assess susceptibility to oxidation.
- Metabolite Identification : Apply LC-QTOF-MS with positive/negative ionization to detect quinone derivatives (m/z +16 for oxidation products) .
Q. How to mitigate photodegradation artifacts in UV-Vis studies of this compound?
Methodological Answer:
- Light Control : Conduct experiments in amber glassware under nitrogen atmosphere.
- Wavelength Selection : Use 280 nm for quantification (avoiding λ >300 nm to minimize photoexcitation).
- Stability Testing : Pre-irradiate samples for 0–60 minutes and monitor absorbance decay to establish kinetic models .
Data Contradiction Analysis
Q. Why do cytotoxicity studies report conflicting EC₅₀ values for this compound in mammalian vs. bacterial cells?
Methodological Answer:
- Membrane Permeability : Mammalian cells (e.g., HepG2) have lipid-rich membranes, enhancing uptake vs. bacterial walls. Pre-treat with efflux pump inhibitors (e.g., verapamil) to standardize intracellular concentrations.
- Metabolic Activation : Use S9 liver fractions to assess pro-toxin conversion in mammalian models.
- Endpoint Selection : Compare MTT assay (mitochondrial activity) vs. CFU counts (bacterial viability) .
Method Optimization Tables
| Parameter | HPLC Conditions | SPE Protocol |
|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) | Oasis HLB (60 mg, 3 cc) |
| Mobile Phase | 70:30 Methanol:Water | Conditioning: 2 mL MeOH, 2 mL H₂O (pH 3) |
| Flow Rate | 1.0 mL/min | Elution: 5 mL MeOH |
| Detection | UV 280 nm | Internal Standard: Deuterated analog |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
